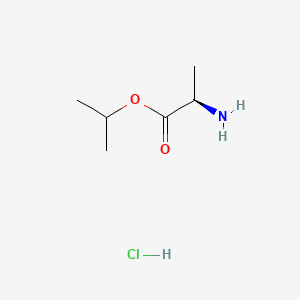

D-Alanine isopropyl ester hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Alanine isopropyl ester hydrochloride is a chiral reagent . It is used in the synthesis of nucleotide prodrugs such as PSI-7977 for the treatment of hepatitis C . It is also used in the preparation of synthetic sweeteners .

Synthesis Analysis

While specific synthesis methods for D-Alanine isopropyl ester hydrochloride were not found, a general method for the preparation of L-alanine isopropyl ester hydrochloride involves the use of 4-methyl-2,5-diketone oxazolidines, toluene, 3-methyl isophthalic acids- Ethyl imidazol (e) disulfate, and a strong acidic ion resin as a catalyst .Molecular Structure Analysis

The molecular formula of D-Alanine isopropyl ester hydrochloride is C6H14ClNO2 . Its molecular weight is 167.63 .Chemical Reactions Analysis

Esters, such as D-Alanine isopropyl ester hydrochloride, can be reduced to 1° alcohols using LiAlH4 .Physical And Chemical Properties Analysis

D-Alanine isopropyl ester hydrochloride is a solid at room temperature . It should be stored at 2-8°C . The boiling point is 85°C .Mechanism of Action

Target of Action

D-Alanine Isopropyl Ester Hydrochloride is a chiral reagent It is used in the synthesis of nucleotide prodrugs , suggesting that it may interact with enzymes involved in nucleotide synthesis or metabolism.

Mode of Action

As a chiral reagent, it likely interacts with its targets in a stereospecific manner, which can influence the activity of the target molecules .

Biochemical Pathways

D-Alanine Isopropyl Ester Hydrochloride is used in the synthesis of nucleotide prodrugs . These prodrugs are typically designed to be metabolized into active drugs within the body, often through the action of specific enzymes. The exact biochemical pathways affected by D-Alanine Isopropyl Ester Hydrochloride would depend on the specific prodrug being synthesized.

Result of Action

The molecular and cellular effects of D-Alanine Isopropyl Ester Hydrochloride’s action would depend on the specific prodrug being synthesized. In general, the goal of prodrug therapy is to improve the pharmacokinetic properties of the active drug, thereby enhancing its therapeutic effect and reducing side effects .

Action Environment

The action, efficacy, and stability of D-Alanine Isopropyl Ester Hydrochloride can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that it may be sensitive to oxygen, moisture, or higher temperatures. Furthermore, safety data indicates that it should be handled in a well-ventilated place to avoid inhalation of dust, fume, gas, mist, vapours, or spray .

Safety and Hazards

D-Alanine isopropyl ester hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that D-Alanine, a component of this compound, plays a key role in bacterial cell wall synthesis .

Molecular Mechanism

It is known that D-Alanine, a component of this compound, is involved in the synthesis of peptidoglycan, a critical component of bacterial cell walls .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under inert gas (nitrogen or Argon) at 2-8°C .

Metabolic Pathways

D-Alanine, a component of this compound, is involved in the synthesis of peptidoglycan, a critical component of bacterial cell walls .

Properties

IUPAC Name |

propan-2-yl (2R)-2-aminopropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQKNCSWDMGPOY-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39613-92-8 |

Source

|

| Record name | propan-2-yl (2R)-2-aminopropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.